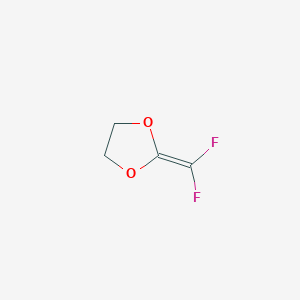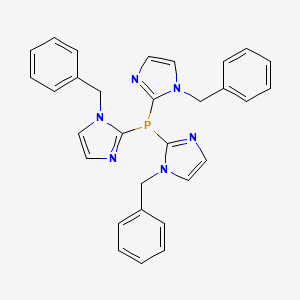![molecular formula C15H14N4O B14220098 Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- CAS No. 787591-08-6](/img/structure/B14220098.png)
Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- typically involves multistep organic reactions. One common synthetic route includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, followed by cyclization and functionalization steps . The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to achieve high yields and purity . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the compound’s integrity and activity.
Chemical Reactions Analysis
Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The imidazo[1,2-a]pyrazine ring can be reduced using suitable reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol and imidazo[1,2-a]pyrazine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- can be compared with other imidazo[1,2-a]pyrazine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry for drug development.
Imidazo[1,2-a]pyrazine: Versatile scaffold in organic synthesis and drug development. The uniqueness of Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- lies in its specific functional groups, which confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
787591-08-6 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenol |
InChI |
InChI=1S/C15H14N4O/c20-12-3-1-2-10(8-12)13-9-17-15-14(18-11-4-5-11)16-6-7-19(13)15/h1-3,6-9,11,20H,4-5H2,(H,16,18) |
InChI Key |
TYAXWRZHTYFWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
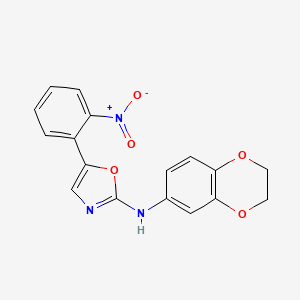
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
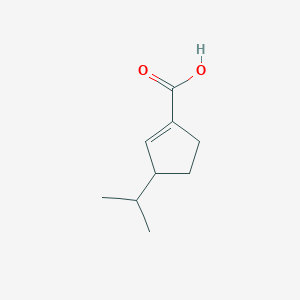
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
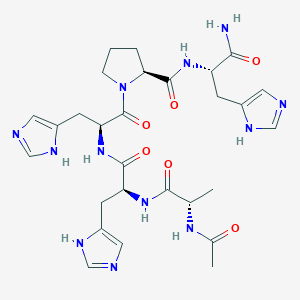
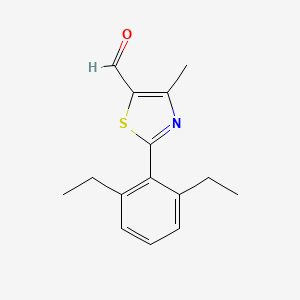
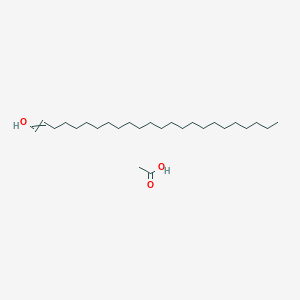
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
